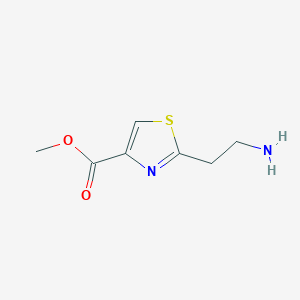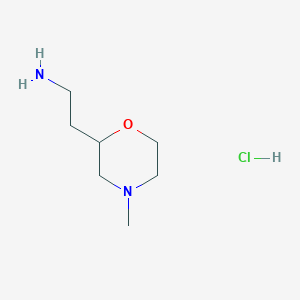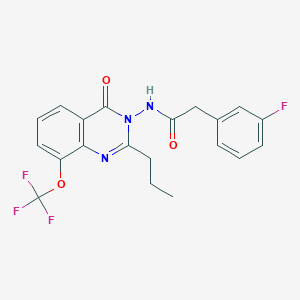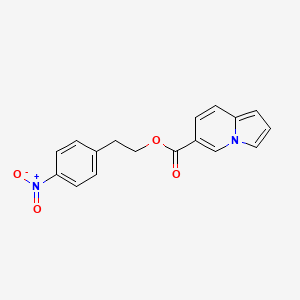![molecular formula C14H11N3O2S2 B12926322 5-[4-(Benzenesulfonyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione CAS No. 141212-52-4](/img/structure/B12926322.png)
5-[4-(Benzenesulfonyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(Phenylsulfonyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione is a heterocyclic compound that features a triazole ring substituted with a phenylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Phenylsulfonyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione typically involves the reaction of 4-(phenylsulfonyl)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized under basic conditions to yield the desired triazole-thione compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-(4-(Phenylsulfonyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenylsulfonyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated derivatives of the phenylsulfonyl group.
科学的研究の応用
5-(4-(Phenylsulfonyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its ability to inhibit specific enzymes and proteins involved in disease pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 5-(4-(Phenylsulfonyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
1,2,4-Triazole-3-thione: Lacks the phenylsulfonyl group, making it less hydrophobic and potentially less bioactive.
5-Phenyl-1H-1,2,4-triazole-3(2H)-thione: Similar structure but without the sulfonyl group, affecting its reactivity and solubility.
4-(Phenylsulfonyl)phenylhydrazine: Contains the phenylsulfonyl group but lacks the triazole ring, altering its chemical properties.
Uniqueness
5-(4-(Phenylsulfonyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione is unique due to the presence of both the phenylsulfonyl group and the triazole-thione moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
141212-52-4 |
|---|---|
分子式 |
C14H11N3O2S2 |
分子量 |
317.4 g/mol |
IUPAC名 |
5-[4-(benzenesulfonyl)phenyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C14H11N3O2S2/c18-21(19,11-4-2-1-3-5-11)12-8-6-10(7-9-12)13-15-14(20)17-16-13/h1-9H,(H2,15,16,17,20) |
InChIキー |
KQKLKSFMOKHIPH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=S)NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4S,5R)-2-[6-[(2-bromo-1-hydroxypropyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926241.png)

![4-Ethoxy-2-methyl-5-(3-morpholin-4-ylpropyl)-2H-pyridazino[3,4-b][1,4]benzoxazin-3(5H)-one](/img/structure/B12926245.png)

![Methyl 7-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12926253.png)


![2-[2-(Dimethylamino)pyrimidin-4-yl]-3,7-dihydro-6H-purine-6-thione](/img/structure/B12926266.png)
![2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(pyrimidin-2-yl)methyl]acetamide](/img/structure/B12926269.png)


![3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12926293.png)
![4,4',4''-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate]](/img/structure/B12926316.png)

